1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
The compound “1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a complex organic molecule. It likely contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The 3,5-dimethylphenyl group is a common substituent in organic chemistry, known for its ability to influence the physical, chemical, and biological properties of the molecules it’s part of .
Synthesis Analysis
While specific synthesis methods for this compound were not found, methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for indazoles and phenyl groups. For instance, it might participate in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and spectral data (NMR, IR, MS) could be determined experimentally .Scientific Research Applications
Catalyst-Free Synthesis of Fused Tetracyclic Heterocycles : A study by Li et al. (2013) describes a method to synthesize fused tetracyclic heterocycles, including derivatives of 1H-indazol-4-amine, under catalyst-free conditions. This method yields high-purity products and can be significant in the development of pharmaceuticals and materials science (Li et al., 2013).
Synthesis of Novel Phosphorus-Containing Oxazoline : Research by Sudo and Saigo (1997) explores the transformation of a chiral amino alcohol into a phosphorus-containing oxazoline, which was then used as a ligand in palladium-catalyzed enantioselective allylic amination reactions. This research highlights the versatility of compounds related to 1H-indazol-4-amine in catalytic reactions (Sudo & Saigo, 1997).
Mesomeric Betaines of Indazole : Schmidt et al. (2006) discuss the properties of 1.2-Dimethylindazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin. These compounds, related to 1H-indazol-4-amine, can decarboxylate to produce intermediary N-heterocyclic carbenes, showing potential in organic synthesis and chemical engineering (Schmidt et al., 2006).
Synthesis of Gem-Dinitro Heterocyclic Compounds : Bergman et al. (1999) report on the synthesis of novel tetranitrooxindoles and dinitropyrazol-5-ones, showcasing the diverse reactivity of compounds structurally related to 1H-indazol-4-amine. These findings could be relevant in the development of new materials and pharmaceuticals (Bergman, Bergman, & Brimert, 1999).
Synthesis of Isoxazole Derivatives : Potkin et al. (2009) describe the synthesis of sulfonamides and urea derivatives containing isoxazole fragments, starting from compounds structurally similar to 1H-indazol-4-amine. This research contributes to the field of heterocyclic chemistry and the development of new chemical entities (Potkin, Petkevich, & Zalesskaya, 2009).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3,5-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the WNT/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, initiating a cascade of intracellular signaling events. Furthermore, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. These interactions often result in alterations in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have minimal or no observable effects, while at higher doses, it can induce significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolic processes can affect the compound’s activity and its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-10-6-11(2)8-12(7-10)18-15-5-3-4-14(16)13(15)9-17-18/h6-9,14H,3-5,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRTVNMBHGEHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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